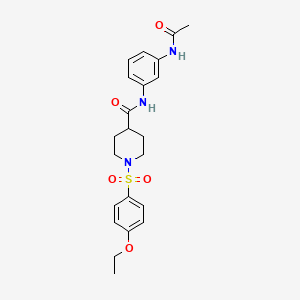

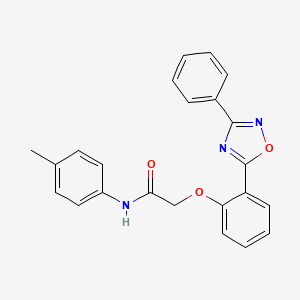

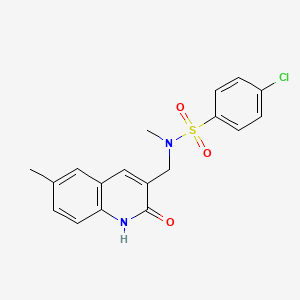

2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

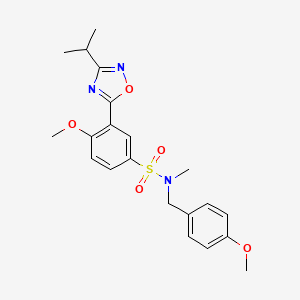

The compound “2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a quinoline moiety, and a chloroethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Similarly, quinoline derivatives can be synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis .Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar structure characteristic of benzamides and quinolines, with the ethyl, chloroethyl, and hydroxyl groups adding complexity to the structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and quinolines are known to participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Quinolines can participate in electrophilic substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its benzamide and quinoline moieties. For example, benzamides are typically off-white solids with a density of around 1.341 g/cm^3 . They are slightly soluble in water and soluble in many organic solvents .Mechanism of Action

The mechanism of action of CQ1 involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This results in the accumulation of DNA damage, which can lead to cell death. CQ1 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical and Physiological Effects:

CQ1 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PARP activity and activate the Nrf2 pathway, CQ1 has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. CQ1 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CQ1 in lab experiments is its ability to selectively inhibit PARP activity without affecting other cellular processes. This makes it a useful tool for researchers studying the role of PARP in disease states. However, one limitation of using CQ1 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of CQ1 for a given experiment.

Future Directions

There are several potential future directions for research involving CQ1. One area of interest is its potential as a therapeutic agent for various diseases. For example, CQ1 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is the development of more potent and selective PARP inhibitors based on the structure of CQ1. Finally, further studies are needed to fully elucidate the mechanism of action of CQ1 and its effects on various cellular processes.

Synthesis Methods

The synthesis of CQ1 involves the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base. This reaction results in the formation of CQ1, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

CQ1 has been used extensively in scientific research due to its ability to modulate various cellular processes. One of the most well-studied applications of CQ1 is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various disease states such as cancer and neurodegenerative disorders. CQ1 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic molecules should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-3-23(20(25)16-6-4-5-7-17(16)21)12-15-11-14-9-8-13(2)10-18(14)22-19(15)24/h4-11H,3,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHDIWIHNSOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)